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(1S)-1-(2-Anthryl)but-3-enylamine

Cat. No.: B15233865
M. Wt: 247.3 g/mol
InChI Key: NGGIZZMSJMLTPY-SFHVURJKSA-N
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Description

Contextualizing (1S)-1-(2-Anthryl)but-3-enylamine within Advanced Organic Synthesis

This compound is a chiral primary amine featuring a stereogenic center at the carbon atom bonded to the nitrogen. Its structure is characterized by an anthracene (B1667546) group attached to this chiral center and a but-3-enyl chain, which contains a terminal double bond. This combination of a bulky, photoactive aromatic system, a chiral center, and a reactive alkene functionality makes it a molecule of significant synthetic potential.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its relevance as a homoallylic amine. Homoallylic amines are crucial intermediates in the synthesis of complex nitrogen-containing natural products and pharmaceuticals. nih.govbeilstein-journals.org The presence of the but-3-enyl group allows for a variety of chemical transformations, such as ozonolysis, epoxidation, or hydroboration-oxidation, to introduce further functionality.

Overview of Stereoselective Synthetic Methodologies Applicable to Chiral Amines

The synthesis of enantiomerically pure amines is a central theme in modern organic chemistry. nih.gov Several powerful methodologies have been developed for the stereoselective synthesis of chiral amines, which could hypothetically be applied to the preparation of this compound.

One of the most prominent methods is the asymmetric allylation of imines. beilstein-journals.orgnih.gov This can be achieved using various catalytic systems, including those based on transition metals or organocatalysts. For instance, the reaction of an imine derived from 2-naphthaldehyde (B31174) (an analogue of 2-anthraldehyde) with an allylating agent in the presence of a chiral catalyst could provide a pathway to the desired homoallylic amine with high enantioselectivity.

Another potential route is the asymmetric addition of an organometallic reagent to an imine. The 1,2-addition of allylmagnesium bromide to a chiral α,β-unsaturated imine has been shown to produce chiral homoallylic primary amines with excellent diastereoselectivity. nih.gov

A hypothetical retrosynthetic analysis for this compound could involve the disconnection of the C-C bond formed during the allylation step, leading back to an anthracene-containing imine and an allyl nucleophile.

Hypothetical Retrosynthesis:

Precursors Reaction Type
2-Anthraldehyde, Ammonia (B1221849), Allylating Agent Asymmetric Allylation of in situ-formed Imine
N-Sulfinyl-2-anthraldimine, Allyl Grignard Reagent Diastereoselective Addition to Chiral Auxiliary

Significance of the Anthracene Moiety in Photophysical and Electronic Structure Studies

The anthracene core is a well-studied polycyclic aromatic hydrocarbon known for its distinct photophysical properties. researchgate.net Anthracene and its derivatives are highly fluorescent and are utilized in a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators.

The key photophysical characteristics of anthracene derivatives include:

Strong UV Absorption: They typically exhibit strong absorption bands in the ultraviolet region.

Blue Fluorescence: Many anthracene derivatives show characteristic blue fluorescence with high quantum yields.

Photodimerization: Upon irradiation with UV light, anthracene can undergo a [4+4] cycloaddition to form a dimer.

The electronic structure of the anthracene moiety in this compound is expected to be influenced by the chiral amine substituent. The nitrogen lone pair can potentially interact with the π-system of the anthracene, leading to intramolecular charge transfer (ICT) states upon photoexcitation. This could result in interesting solvatochromic effects, where the emission wavelength changes with solvent polarity.

Expected Photophysical Properties of this compound:

Property Expected Characteristic Potential Application
Absorption Strong absorption in the UV-A region Light-harvesting systems
Emission Fluorescence in the blue region of the visible spectrum Fluorescent probe, OLED material
Chirality Circularly polarized luminescence (CPL) Chiroptical materials

Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive survey of the scientific literature reveals a significant knowledge gap concerning this compound. While the synthesis of chiral homoallylic amines and the properties of anthracene derivatives are well-established fields of research, there is a notable absence of dedicated studies on this specific compound.

The primary knowledge gaps include:

Validated Synthetic Routes: There are no published, optimized, and validated synthetic protocols for the enantioselective synthesis of this compound.

Detailed Photophysical Characterization: Experimental data on its absorption and emission spectra, fluorescence quantum yield, and lifetime are not available.

Electronic Structure Analysis: Theoretical and experimental studies on its frontier molecular orbitals and potential for intramolecular charge transfer are lacking.

Exploration of Applications: Without fundamental data, its potential in areas such as asymmetric catalysis or materials science remains unexplored.

The lack of research on this compound presents a clear opportunity for future investigation. Its unique combination of a chiral center, a photoactive anthracene unit, and a reactive alkene moiety makes it a promising candidate for the development of novel functional molecules. Future research should focus on establishing efficient synthetic pathways and conducting a thorough characterization of its photophysical and chemical properties to unlock its full potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N B15233865 (1S)-1-(2-Anthryl)but-3-enylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

(1S)-1-anthracen-2-ylbut-3-en-1-amine

InChI

InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2/t18-/m0/s1

InChI Key

NGGIZZMSJMLTPY-SFHVURJKSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1s 1 2 Anthryl but 3 Enylamine

Strategic Retrosynthesis and Stereochemical Control at C1

A logical retrosynthetic analysis of (1S)-1-(2-Anthryl)but-3-enylamine disconnects the carbon-nitrogen bond, leading to a chiral electrophile and an ammonia (B1221849) equivalent, or more practically, the disconnection of a carbon-carbon bond to form the chiral center. A common and effective strategy involves the disconnection of the C1-N bond, which points to a precursor such as a chiral alcohol or a derivative thereof. This alcohol can be obtained from the corresponding ketone through asymmetric reduction.

Alternatively, a key disconnection can be made at the C1-C2 bond, suggesting a synthetic route involving the addition of an allyl nucleophile to an imine derived from 2-anthraldehyde. The stereochemical control at the C1 position is the most critical aspect of the synthesis, and various strategies have been developed to achieve high enantioselectivity. These strategies often rely on the use of chiral catalysts, auxiliaries, or reagents to influence the facial selectivity of the key bond-forming reaction.

Enantioselective Approaches to the Formation of the Chiral Center

The formation of the chiral center at the C1 position with high enantiopurity is the cornerstone of the synthesis of this compound. Several powerful enantioselective methods can be envisaged for this purpose.

Asymmetric Carbon-Carbon Bond Forming Reactions

The direct formation of the C1-allyl bond in a stereocontrolled manner is a highly attractive approach. This can be achieved through the nucleophilic addition of an allyl organometallic reagent to an imine derived from 2-anthraldehyde. The use of chiral ligands to modify the organometallic reagent or the imine can induce high levels of asymmetry. For instance, the addition of allylmagnesium bromide to N-phosphonyl imines has been shown to produce α-alkenyl homoallylic primary amines with excellent diastereoselectivities. rsc.org

Another powerful method is the hydroaminoalkylation of alkynes. While not directly applicable to the synthesis of an allyl amine, related hydroalkylation reactions of enamides have been developed. For example, a nickel-catalyzed hydroalkylation of enamides with alkyl halides has been shown to produce a wide range of chiral alkyl amines with high regio- and enantioselectivity. mdpi.comnih.gov

Chiral Auxiliary, Ligand, or Organocatalytic Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. amazonaws.comresearchgate.netyoutube.com For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor. The steric hindrance and electronic properties of the auxiliary would then guide the nucleophilic attack of the allyl group to one face of the imine, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomerically pure amine. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation reactions. youtube.com

The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. researchgate.net Chiral ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral ligand could be used in conjunction with a metal catalyst to promote the enantioselective addition of an allyl nucleophile to an imine.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. nih.govnih.govyoutube.com Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. In the context of synthesizing this compound, a chiral phosphoric acid could be used to activate an imine towards nucleophilic attack by an allyl donor. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other. elsevierpure.com

Biocatalytic Pathways for Enantiomerically Pure Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. sigmaaldrich.comresearchgate.netnih.gov Transaminases (TAs) are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A hypothetical biocatalytic route to this compound could involve the use of a stereoselective transaminase to convert 2-anthryl but-3-en-1-one into the desired (S)-amine with high enantiomeric excess. The success of this approach would depend on the identification or engineering of a transaminase that accepts the bulky anthryl ketone as a substrate.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

For any synthetic methodology to be practical, particularly for potential large-scale production, the optimization of reaction parameters is crucial. This involves a systematic investigation of various factors to maximize the chemical yield and enantioselectivity of the desired product.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and catalysts.

Temperature: Temperature affects the rate of reaction and can also influence the stereoselectivity. Lower temperatures often lead to higher enantiomeric excess.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a critical factor. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield, thereby reducing costs.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions, leading to the identification of the optimal reaction conditions for a scalable and robust synthesis.

Isolation and Purification Techniques for High Enantiomeric Excess

Achieving a high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. The enantiomeric excess of the final product is typically determined using chiral high-performance liquid chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. amazonaws.com

In cases where the enantioselectivity of the synthetic reaction is not perfect, purification techniques are required to enhance the enantiomeric purity of the product. Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale, allowing for the isolation of the desired enantiomer with high purity. Crystallization techniques can also be employed for enantiomeric enrichment. Diastereomeric salt formation, where the racemic amine is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, can allow for the separation of the desired diastereomer by fractional crystallization. Subsequent liberation of the amine from the salt yields the enantiomerically enriched product.

Table 1: Key Synthetic Strategies and Considerations

Methodology Key Principle Potential Advantages Potential Challenges
Asymmetric C-C Bond Formation Enantioselective addition of an allyl nucleophile to an imine.Direct formation of the chiral center.Control of regio- and stereoselectivity.
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereochemistry. amazonaws.comresearchgate.netyoutube.comHigh diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary.
Chiral Ligand/Metal Catalysis Use of a chiral ligand to create a chiral catalytic environment. researchgate.netHigh catalytic efficiency and enantioselectivity.Cost and sensitivity of metal catalysts and ligands.
Organocatalysis Use of small chiral organic molecules as catalysts. nih.govnih.govyoutube.comMetal-free, often robust and environmentally friendly.Catalyst loading may be higher than with metal catalysts.
Biocatalysis Use of enzymes for stereoselective transformations. sigmaaldrich.comresearchgate.netnih.govHigh enantioselectivity, mild reaction conditions.Substrate scope of the enzyme may be limited.
Chiral HPLC Separation of enantiomers based on differential interaction with a chiral stationary phase.Accurate determination of enantiomeric excess, preparative separation.Can be costly for large-scale purification.

Detailed Spectroscopic and Structural Characterization of 1s 1 2 Anthryl but 3 Enylamine and Its Derivatives

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Analysis

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable tools for determining the absolute configuration and enantiomeric purity of chiral compounds.

Circular Dichroism (CD) Spectroscopy and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules containing chromophores. The anthracene (B1667546) moiety in (1S)-1-(2-Anthryl)but-3-enylamine serves as an excellent chromophore for CD analysis. The observed CD spectrum is highly sensitive to the spatial arrangement of the groups around the stereocenter.

For chiral compounds containing multiple chromophores, the exciton (B1674681) chirality method can be a particularly powerful tool for stereochemical assignment. wikipedia.org This method is based on the through-space coupling of the electric transition dipole moments of the chromophores, which gives rise to a characteristic bisignate (two-branched) CD signal, known as a Cotton effect couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores.

In the case of derivatives of this compound, where another chromophore is introduced, for instance, by derivatizing the amine group with a chromophoric auxiliary, the exciton chirality rule can be applied. For example, derivatization with an s-triazine chromophore has been successfully used to determine the absolute configuration of the closely related (+)-1-(9-anthryl)ethylamine. acs.org The interaction between the anthracene and the introduced chromophore would be expected to produce a CD couplet, the sign of which would reveal the absolute configuration at the C1 stereocenter. A positive exciton couplet (positive high-energy Cotton effect, negative low-energy Cotton effect) would indicate a clockwise spatial arrangement of the transition dipole moments, while a negative couplet would indicate a counter-clockwise arrangement.

Even without derivatization, the electronic transitions of the anthracene chromophore itself can give rise to characteristic Cotton effects that can be used for stereochemical assignment, often aided by quantum-chemical calculations to predict the CD spectrum for a given enantiomer. acs.org

Table 1: Illustrative CD Spectral Data for a Chiral Anthracene Derivative

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
218-150,000
244+80,000
276+30,000 (shoulder)
310-5,000

This table presents hypothetical data based on observed spectra for similar chiral anthracene compounds to illustrate the expected Cotton effects. The actual values for this compound may vary. researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD spectra are sensitive to the stereochemistry of a molecule. An ORD curve that shows one or more peaks and troughs is known as an anomalous curve and exhibits the Cotton effect. thieme-connect.de The sign and shape of the Cotton effect in an ORD spectrum are related to the absolute configuration of the chiral compound.

For this compound, the anthracene chromophore is expected to give rise to a complex ORD spectrum with multiple Cotton effects corresponding to its electronic transitions. The specific rotation at the sodium D-line (589 nm) provides a single value for optical rotation, but the full ORD curve provides much more detailed structural information. By comparing the experimental ORD spectrum with that of related compounds of known absolute configuration or with theoretical predictions, the stereochemistry of the (1S)-enantiomer can be confirmed. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of molecules in solution. Advanced NMR techniques provide detailed insights into stereochemistry and conformational dynamics.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity

A suite of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space connectivities within this compound.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons on adjacent carbons. For the butenyl side chain, COSY would show correlations between the methine proton at C1, the methylene (B1212753) protons at C2, and the vinyl protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For instance, correlations would be expected between the proton at C1 and carbons of the anthracene ring, as well as with C2 and C3 of the butenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons that are close to each other, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining the preferred conformation of the butenyl chain relative to the bulky anthracene group. For example, NOE correlations between the C1 proton and specific protons on the anthracene ring would indicate a preferred spatial orientation. researchgate.net

Table 2: Plausible ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)Plausible NOESY Correlations
1~4.5 (m)~55.0C2, C3, Anthracene C'sH-2, Anthracene H's
2~2.5 (m)~40.0C1, C3, C4H-1, H-3
3~5.8 (m)~135.0C1, C2, C4H-2, H-4
4~5.1 (m)~118.0C2, C3H-3
Anthracene7.4-8.5 (m)125-132-H-1

This table presents hypothetical chemical shift values and correlations based on data for structurally similar N-aryl butenylamines and anthracene derivatives. Actual values may differ. znaturforsch.comnih.govpsu.edunih.govznaturforsch.com

Dynamic NMR for Rotational Barriers or Conformational Exchange

The bond connecting the stereocenter (C1) to the anthracene ring in this compound may exhibit restricted rotation due to the steric hindrance imposed by the bulky aromatic group and the substituents at the chiral center. This restricted rotation can lead to the existence of stable conformers (atropisomers) that interconvert on a timescale amenable to study by dynamic NMR (DNMR) spectroscopy. montana.edu

By recording NMR spectra at different temperatures, the rate of this conformational exchange can be determined. thieme-connect.de At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the signals as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. core.ac.uk For N-aryl systems, these barriers can range from being too low to measure by DNMR to being high enough for the conformers to be stable at room temperature. acs.orgresearchgate.net

Table 3: Representative Rotational Energy Barriers for Sterically Hindered N-Aryl Compounds

Compound TypeRotational Barrier (ΔG‡) (kJ/mol)Technique
N-Aryl Amide63-692D ¹⁹F EXSY
N-Aryl Amide79.61D ¹⁹F Selective EXSY
Hindered Naphthyl Ketone~83¹H DNMR

This table provides examples of rotational barriers from the literature for compounds with restricted rotation around an aryl-C or aryl-N bond, illustrating the range of values that might be expected. core.ac.uknih.gov

NMR Chiral Solvating Agent (CSA) and Chiral Derivatizing Agent (CDA) Applications for Enantiomeric Excess Determination

NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a chiral sample by using a chiral auxiliary that interacts with the enantiomers to form diastereomeric species, which are non-equivalent in the NMR spectrum.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction leads to a small difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers. Pirkle's alcohol, (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a well-known CSA that is particularly effective for chiral amines due to the formation of diastereomeric solvates. wikipedia.org The addition of a CSA to a solution of this compound would be expected to cause the splitting of one or more proton signals into two, with the integration of these signals directly providing the enantiomeric ratio. acs.org

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form a stable pair of diastereomers. Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, is a common CDA for amines. researchgate.net Reaction of this compound with, for example, (R)-Mosher's acid chloride would produce a diastereomeric amide. The two diastereomers, (R,S) and (R,R), will have distinct NMR spectra, and the integration of corresponding signals will give the enantiomeric excess of the original amine. researchgate.netmdpi.com

Table 4: Illustrative ¹H NMR Chemical Shift Non-equivalence (ΔΔδ) for a Chiral Amine with Chiral Auxiliaries

Chiral AuxiliaryAnalyte ProtonChemical Shift Difference (ΔΔδ in ppm)
Pirkle's Alcohol (CSA)Methine (CH-N)0.05 - 0.15
Mosher's Acid (CDA)Methine (CH-N)0.10 - 0.20
Mosher's Acid (CDA)Anthracene Protons0.02 - 0.08

This table presents typical ranges of chemical shift differences observed for chiral amines upon interaction with common chiral auxiliaries. These values are illustrative and can vary depending on the specific analyte and experimental conditions. core.ac.ukrsc.org

X-ray Crystallography of Co-crystals or Crystalline Derivatives for Absolute Configuration and Molecular Conformation

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. nih.gov For a molecule like this compound, which may be challenging to crystallize directly, the formation of co-crystals or crystalline derivatives is a common and effective strategy. nih.gov

The process would involve reacting the amine with a suitable co-former, such as a chiral acid, to produce a salt that readily forms high-quality single crystals. The resulting crystal would then be subjected to X-ray diffraction analysis. The diffraction pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice.

A key aspect of determining the absolute configuration for light-atom molecules (containing primarily C, H, N, O) is the anomalous dispersion effect. researchgate.netthieme-connect.de By carefully analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the molecule can be established, confirming the (S) configuration at the stereocenter.

The crystallographic data would also offer invaluable insights into the molecule's conformation, including the torsion angles of the butyl chain, the orientation of the anthracene moiety relative to the chiral center, and any intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)
Unit Cell Dimensions (a, b, c, β)Dependent on the specific derivative
Flack ParameterClose to 0, confirming the correct absolute configuration
Torsion AnglesDetailing the conformation of the butenyl side chain
Hydrogen Bond GeometryDistances and angles of N-H···X interactions

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for identifying the functional groups present in this compound and probing intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending vibrations), the vinyl group (C=C stretching and =C-H bending), and the anthracene ring (aromatic C-H and C=C stretching). The N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹, would be particularly informative. In a condensed phase, hydrogen bonding would cause these bands to broaden and shift to lower frequencies compared to the gas phase.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations of the anthracene moiety are often strong and well-defined in the Raman spectrum. The C=C stretching of the butenyl group would also be readily observable.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (N-H)Scissoring Bend1590 - 1650
Alkene (C=C)Stretch1640 - 1680
Alkene (=C-H)Bend910 - 990
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Ring Stretch1450 - 1600

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways, which can provide structural information.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern would likely reveal characteristic losses. For instance, the cleavage of the C-C bond beta to the nitrogen atom (a common fragmentation pathway for amines) would result in a stable benzylic-type carbocation containing the anthracene moiety.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonDescriptionPredicted Exact Mass (m/z)
[C₂₀H₁₉N + H]⁺Protonated Molecule274.1596
[C₁₈H₁₄N]⁺Loss of C₂H₅244.1126
[C₁₄H₁₀]⁺⁺Anthracene radical cation178.0783

While specific experimental data for this compound remains elusive in the current body of scientific literature, the application of these standard analytical techniques would undoubtedly provide a comprehensive structural and spectroscopic profile of this chiral molecule. Further research is warranted to synthesize and characterize this compound to fill the existing knowledge gap.

Chemical Reactivity and Transformative Processes of 1s 1 2 Anthryl but 3 Enylamine

Reactivity of the But-3-enyl Moiety: Cycloadditions, Hydrofunctionalizations, and Polymerizations

The but-3-enyl group, an allylic system, is primed for a variety of addition and transformation reactions. Its terminal double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. wordpress.com Anthracene (B1667546) itself can also act as a diene in Diels-Alder reactions at the 9,10-position. wordpress.com

Hydrofunctionalization reactions, involving the addition of H-X across the double bond, can introduce a range of functional groups to the terminal carbon, leading to new derivatives. Furthermore, the vinyl group presents a site for polymerization, potentially leading to novel polymers incorporating the bulky and fluorescent anthracenyl-amine scaffold.

Functionalization and Derivatization of the Amine Functionality

The primary amine group is a key site for a multitude of chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties.

The primary amine of (1S)-1-(2-Anthryl)but-3-enylamine readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. nih.govchemguide.co.ukmasterorganicchemistry.com This transformation is a cornerstone of organic synthesis and can be achieved under various conditions, including direct condensation or through the use of coupling agents. nih.govorganic-chemistry.orgacs.org

Similarly, reaction with sulfonyl chlorides yields stable, crystalline sulfonamides. wikipedia.orgrsc.org This reaction is often used for the characterization of primary amines and introduces a rigid, electron-withdrawing group. wikipedia.org The formation of sulfonamides can be accomplished through various methods, including the reaction of amines with sulfonyl halides or through oxidative processes involving thiols. rsc.org

Carbamates can be synthesized from the amine through several routes, including reaction with chloroformates, isocyanates, or via three-component couplings involving carbon dioxide and an alkyl halide. nih.govwikipedia.orgorganic-chemistry.org The stability and reactivity of carbamates are influenced by the nature of the substituents on the nitrogen and oxygen atoms. researchgate.net

Table 1: Common Reagents for Amine Functionalization

Derivative Reagent Class Example Reagent
Amide Acyl Halide Acetyl chloride
Amide Carboxylic Anhydride Acetic anhydride
Amide Carboxylic Acid Benzoic acid (with coupling agent)
Sulfonamide Sulfonyl Halide p-Toluenesulfonyl chloride
Carbamate Chloroformate Benzyl chloroformate
Carbamate Isocyanate Phenyl isocyanate

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a ligand, coordinating with various metal ions to form metal-ammine complexes. docbrown.infodoubtnut.comwikipedia.org The nature of the metal, its oxidation state, and the presence of other ligands influence the geometry and stability of the resulting complex. docbrown.infonih.govacs.org Primary amines, like ammonia (B1221849), can form dative covalent bonds with transition metal ions such as Cr(III), Co(II), Ni(II), and Cu(II). docbrown.info The denticity of the amine ligand plays a crucial role in the coordination chemistry. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Anthracene Core

The anthracene ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, though the reactivity and regioselectivity are influenced by the existing substituent. Anthracene generally undergoes electrophilic substitution preferentially at the 9-position due to the stability of the resulting carbocation intermediate. wordpress.comnumberanalytics.comwikipedia.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. numberanalytics.combeilstein-journals.org

While aromatic rings are typically nucleophilic, nucleophilic aromatic substitution (SNAr) can occur on electron-poor aromatic rings, particularly when activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of the but-3-enylamine substituent at the 2-position will influence the position of further substitution on the anthracene core.

Table 2: Regioselectivity in Anthracene Electrophilic Substitution

Position Relative Reactivity Factor Reference
9 1.27 x 107 rsc.org
1 7,900 rsc.org
2 1,135 rsc.org

Stereochemical Stability, Inversion, and Epimerization Studies

The chiral center at the carbon atom bonded to the amine and anthracene groups confers stereoisomerism to the molecule. Chiral amines can undergo pyramidal inversion at the nitrogen atom, leading to a rapid interconversion of enantiomers. sathyabama.ac.inlibretexts.org However, the energy barrier to this inversion can be influenced by the steric bulk of the substituents and whether the nitrogen is part of a ring system. libretexts.orgresearchgate.net The stereochemical stability of chiral compounds is a critical factor in their application and can be investigated using techniques like HPLC. nih.gov The development of methods to control racemization and epimerization is an active area of research. rsc.orgwhiterose.ac.uk

Oxidative and Reductive Transformations

Both the amine functionality and the anthracene core can undergo oxidative and reductive transformations. Primary amines can be oxidized through various pathways, including N-oxidation and deamination. uomustansiriyah.edu.iq The oxidation of amines can lead to the formation of reactive intermediates such as amine radical cations and iminium ions, which can be harnessed for further synthetic transformations. acs.orgnih.gov

The anthracene moiety can be readily oxidized to form anthraquinone, a reaction that can be achieved using various oxidizing agents. wikipedia.orgmdpi.com Conversely, reduction of the anthracene core, typically at the 9,10-positions, can lead to 9,10-dihydroanthracene (B76342) derivatives. wordpress.com These transformations alter the electronic and photophysical properties of the molecule.

Photophysical and Photochemical Properties of 1s 1 2 Anthryl but 3 Enylamine

Electronic Absorption and Fluorescence Spectroscopy

The interaction of a molecule with light is dictated by its electronic structure. For (1S)-1-(2-Anthryl)but-3-enylamine, these properties are primarily governed by the 2-substituted anthracene (B1667546) chromophore.

The electronic absorption spectrum of this compound is expected to be dominated by the anthracene moiety. Anthracene derivatives typically exhibit a series of well-defined vibronic absorption bands in the ultraviolet (UV) region, generally between 300 and 400 nm. rsc.orgresearchgate.net These bands arise from π→π* electronic transitions within the conjugated aromatic system.

The substitution at the 2-position of the anthracene ring is not expected to dramatically alter the characteristic shape of the spectrum compared to the parent anthracene, though slight shifts in the band positions (wavelengths) may occur. The spectrum will likely retain the fine vibronic structure, which corresponds to transitions from the ground electronic state (S₀) to various vibrational levels of the first singlet excited state (S₁). researchgate.net The absorption bands observed for similar 2-substituted anthracene compounds are typically assigned to the ¹Lₐ ← ¹A transition.

Table 1: Typical UV-Vis Absorption Maxima for 2-Substituted Anthracene Derivatives in Dichloromethane

Compound/Functional Group λ_max (nm) Reference
2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole 388, 368, 348 rsc.org
Anthracene-based Helicenes ~350-400 researchgate.net

This table presents representative data for analogous compounds to infer the expected properties of this compound.

Upon absorption of UV light, anthracene derivatives typically exhibit strong fluorescence. The fluorescence emission of this compound is expected to originate from the relaxation of the first excited singlet state (S₁) of the anthracene core back to the ground state (S₀). The emission spectrum is often a mirror image of the absorption spectrum, displaying a similar vibronic structure. researchgate.net

However, the presence of the butenylamine side chain can significantly influence the fluorescence properties. The nitrogen atom's lone pair of electrons can participate in excited-state processes that may alter the emission profile, quantum yield, and fluorescence lifetime. rsc.org For many anthracene derivatives functionalized with amino groups, a second, broad, and structureless emission band may appear at longer wavelengths, particularly in polar solvents. scirp.org This is indicative of an Intramolecular Charge Transfer (ICT) state, which is discussed in the following section.

The fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state, are sensitive to the molecular environment and structure. For simple anthracene derivatives, quantum yields can be high, but the presence of an amine can introduce non-radiative decay pathways (e.g., via ICT), potentially lowering the quantum yield. rsc.org

Table 2: Representative Fluorescence Properties of Donor-Acceptor Anthracene Systems

System Emission Max (nm) Quantum Yield (Φ_F) Solvent Reference
Cyanostilbene-Anthracene (CSB-1) 480 0.43 (solid state) - rsc.org
Cyanostilbene-Anthracene (CSB-2) 480 0.37 (solid state) - rsc.org

This table provides data from related systems to illustrate potential characteristics.

Excited State Dynamics and Deactivation Pathways

The fate of the molecule after it absorbs a photon is determined by its excited-state dynamics. For this compound, these pathways are likely to be complex, involving competition between local emission from the anthracene core and processes involving the amine substituent.

The structure of this compound, featuring an electron-donating amine group linked to an electron-accepting anthracene core, is ideal for photoinduced Intramolecular Charge Transfer (ICT). rsc.orgrsc.org The process can be described as follows:

Photoexcitation: The anthracene moiety absorbs a photon, promoting it to a locally excited (LE) state (S₁).

Electron Transfer: In the excited state, the anthracene core is more electron-deficient. An electron from the lone pair of the nitrogen atom in the butenylamine side chain is transferred to the anthracene ring.

Formation of ICT State: This electron transfer results in the formation of a new, transient excited state with significant charge separation, known as an ICT state (D⁺-A⁻). This state has a large dipole moment. scirp.org

The formation of this ICT state provides an alternative deactivation pathway for the excited molecule. It can decay back to the ground state either non-radiatively (producing heat) or radiatively by emitting a photon. The fluorescence from the ICT state is characteristically broad, lacks vibronic structure, and is significantly red-shifted compared to the local emission from the anthracene core. scirp.orgrsc.org

Solvatochromism is the phenomenon where a substance's color or spectral properties change with the polarity of the solvent. wikipedia.org Molecules that exhibit ICT are typically highly solvatochromic. The large dipole moment of the ICT state means it is strongly stabilized by polar solvents, while the less polar ground state and locally excited state are less affected. rsc.orgnih.gov

For this compound, this would manifest as a pronounced positive solvatochromism in its fluorescence spectrum.

In non-polar solvents (e.g., hexane), the ICT state is energetically unfavorable. Emission would primarily occur from the locally excited anthracene state, resulting in a structured, blue-shifted fluorescence spectrum.

In polar solvents (e.g., acetonitrile, water), the polar environment stabilizes the ICT state, lowering its energy. This makes the ICT pathway the dominant de-excitation route, leading to a broad, structureless, and significantly red-shifted emission band. rsc.org

This strong dependence of the emission wavelength on solvent polarity makes such compounds highly sensitive environmental probes.

Table 3: Expected Solvatochromic Shift in Fluorescence Emission

Solvent Polarity Expected Dominant Emission Wavelength
Low (e.g., Hexane) Locally Excited (LE) State Shorter (Blue-shifted)
Medium (e.g., Dichloromethane) Mixture of LE and ICT Intermediate

Photochemical Reactions and Mechanistic Investigations

Beyond the photophysical pathways that return the molecule to its ground state, absorbed light energy can also drive permanent chemical changes. Anthracene derivatives are well-known for their rich photochemistry. nih.gov

The most characteristic photochemical reaction of anthracene is the [4+4] photodimerization. mdpi.comrsc.org Upon exposure to UV radiation (typically >300 nm), an excited anthracene molecule can react with a ground-state molecule to form a dimer. This cycloaddition reaction occurs between the 9 and 10 positions of the two anthracene rings. The formation of the dimer disrupts the extended π-conjugation of the aromatic system, resulting in the loss of the characteristic anthracene absorption and fluorescence. The reversibility of this reaction, often triggered by heat or shorter wavelength UV light, makes anthracene derivatives interesting for applications like optical data storage.

Another potential photochemical reaction is photooxidation. In the presence of oxygen, an excited anthracene molecule can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state anthracene molecule in a [4+2] cycloaddition reaction to form a stable 9,10-endoperoxide. mdpi.com This process also leads to the bleaching of anthracene's fluorescence and absorption. The specific reaction pathways and their efficiencies would depend on factors like solvent, concentration, and the presence of oxygen.

Photoinduced Cycloadditions Involving the Anthracene Unit

Anthracene and its derivatives are renowned for their ability to undergo photodimerization and photocycloaddition reactions. Upon irradiation, typically with UV light, the anthracene moiety can be excited to its singlet or triplet state, leading to cycloaddition reactions. nih.gov

Furthermore, anthracene can participate in [4+2] cycloaddition reactions with suitable dienophiles. nih.gov In the case of this compound, the intramolecular arrangement of the alkene and the anthracene unit could potentially lead to an intramolecular [4+2] or [2+2] photocycloaddition, forming complex polycyclic structures. Intramolecular [2+2] photocycloaddition reactions are particularly useful for constructing cyclobutane (B1203170) rings and have been employed in the synthesis of complex natural products. nih.gov The regioselectivity of such intramolecular reactions is often dictated by the length of the tether connecting the two reactive moieties. nih.gov For a butenyl chain, as present in the target molecule, the formation of a "crossed" photocycloaddition product might be anticipated.

Photoreactions Involving the Alkene or Amine Moieties

The but-3-enyl group in this compound introduces a reactive double bond that can participate in various photochemical transformations. Intramolecular [2+2] photocycloadditions between the alkene and the excited anthracene ring are a distinct possibility, leading to the formation of cyclobutane-fused polycyclic aromatic compounds. The efficiency of such reactions, often quantified by the quantum yield, can be influenced by factors such as solvent and the presence of sensitizers. For some intramolecular photocycloadditions, quantum yields have been reported to be around 0.3, indicating that other decay pathways for the excited state are competitive. nih.gov

The amine group also plays a crucial role in the photochemistry of the molecule. Primary amines can undergo photooxidation or participate in photoinduced electron transfer processes, which will be discussed in more detail in the following section.

Energy Transfer and Electron Transfer Processes (e.g., photoinduced electron transfer)

The juxtaposition of an electron-donating amine group and an electron-accepting anthracene chromophore within the same molecule sets the stage for photoinduced electron transfer (PET). Upon photoexcitation of the anthracene moiety, an electron can be transferred from the lone pair of the nitrogen atom to the excited anthracene, a process known as PET quenching of fluorescence.

The efficiency of this PET process is highly dependent on the structure of the molecule, particularly the distance and orientation between the donor (amine) and the acceptor (anthracene). Studies on related 9-aminoalkylanthracenes have shown that benzylic secondary and tertiary amines can lead to very efficient fluorescence quenching (≥95%) in aqueous solutions. nih.gov This suggests that the fluorescence of this compound is likely to be significantly quenched by the intramolecular PET process.

The general mechanism of PET involves the formation of a radical ion pair, consisting of the anthracene radical anion and the amine radical cation. The fate of this charge-separated state can vary, including back electron transfer to regenerate the ground state or subsequent chemical reactions.

Process Description Potential Outcome for this compound
Energy TransferTransfer of excited-state energy from the anthracene to another molecule.Could occur if suitable energy acceptors are present in the system.
Photoinduced Electron Transfer (PET)Intramolecular transfer of an electron from the amine to the photoexcited anthracene.Likely to be a major deactivation pathway for the excited state, leading to fluorescence quenching. nih.govacs.org

Circularly Polarized Luminescence (CPL) Studies

As a chiral molecule containing a fluorophore, this compound is a candidate for exhibiting circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light from a chiral luminophore and provides valuable information about the stereochemistry of the excited state.

The key parameter characterizing CPL is the luminescence dissymmetry factor, glum, which is defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized light, respectively. The magnitude of glum is a measure of the degree of circular polarization in the emission.

While specific CPL data for this compound is not available in the surveyed literature, studies on other chiral anthracene derivatives provide insights into the expected behavior. For instance, helicenes, which possess inherent helical chirality, can exhibit glum values on the order of 10-3. researchgate.net The chiral center in this compound is expected to induce a chiral perturbation on the electronic transitions of the anthracene chromophore, leading to a non-zero glum value. The conformational flexibility of the butenylamine side chain could influence the magnitude and even the sign of the CPL signal.

Compound Type Typical glum Values Reference
Chiral Helicenes~10-3 researchgate.net
Chiral [2.2]Paracyclophane Derivatives~10-3 researchgate.net

The study of CPL from molecules like this compound is a growing field with potential applications in chiral sensing, asymmetric synthesis, and information storage. rsc.orgrsc.org

Computational and Theoretical Investigations of 1s 1 2 Anthryl but 3 Enylamine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of (1S)-1-(2-Anthryl)but-3-enylamine. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, including the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and photophysical properties.

For an aromatic system like the anthracene (B1667546) group in this molecule, the HOMO is typically a π-orbital delocalized over the fused rings, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. A smaller gap generally implies higher reactivity and a lower energy absorption in the UV-Vis spectrum.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.8π-orbital delocalized on the anthracene ring
LUMO-1.2π*-orbital delocalized on the anthracene ring
HOMO-LUMO Gap4.6

Note: These values are illustrative and would be determined through specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butenylamine side chain allows this compound to adopt various conformations. Conformational analysis, often performed using DFT calculations, is essential to identify the most stable three-dimensional structures (conformers) of the molecule. By systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain), a potential energy surface (PES) can be mapped.

Prediction of Spectroscopic Parameters (NMR shifts, UV-Vis, CD spectra) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared with experimental data, can confirm the proposed structure and help assign specific resonances to individual atoms in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). For this molecule, the absorption bands would be dominated by π-π* transitions within the anthracene chromophore. The calculated absorption maxima (λ_max) and their corresponding oscillator strengths can be compared with the experimental UV-Vis spectrum to validate the computational model.

Circular Dichroism (CD) Spectra: As this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum, which is the differential absorption of left and right circularly polarized light. researchgate.netjascoinc.com TD-DFT can also be used to simulate the CD spectrum. The predicted spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. Comparing the calculated CD spectrum with the experimental one is a powerful method for confirming the (S)-configuration at the stereocenter.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm, H at chiral center)3.853.82
¹³C NMR (δ, ppm, C of chiral center)55.254.9
UV-Vis (λ_max, nm)254, 358, 377255, 360, 379
CD (Cotton effect at ~255 nm)PositivePositive

Note: These values are illustrative and serve to demonstrate the comparison between theoretical predictions and experimental measurements.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, potential reactions include additions to the double bond or reactions involving the amine group. Using transition state theory, the geometries and energies of the transition states for proposed reaction pathways can be calculated. researchgate.netmnstate.edu

By mapping the reaction pathway from reactants to products through the transition state, the activation energy barrier can be determined. This information provides insights into the reaction kinetics and the feasibility of a proposed mechanism. For example, the mechanism of a Diels-Alder reaction, where the butenyl group acts as a dienophile, could be investigated by locating the corresponding transition state and calculating its energy. numberanalytics.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Non-Covalent Interactions

While quantum chemical calculations are powerful for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent. jascoinc.com An MD simulation of this compound in a solvent like water or methanol (B129727) would provide a dynamic picture of its conformational flexibility and its interactions with the surrounding solvent molecules.

These simulations can reveal important information about:

Solvation: How the solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding between the amine group and water).

Conformational Dynamics: The time-dependent changes in the molecule's conformation and the transitions between different conformers.

Non-Covalent Interactions: The role of weaker interactions, such as π-stacking between the anthracene moieties of two or more molecules, which could lead to aggregation in solution.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (1S)-1-(2-Anthryl)but-3-enylamine makes it a highly sought-after chiral building block in organic synthesis. enamine.net The presence of a primary amine and a terminal double bond on a chiral scaffold allows for a variety of chemical transformations to build complex molecular architectures with defined stereochemistry. The anthracene (B1667546) unit can also be further functionalized, adding another layer of synthetic versatility.

Precursor for Chiral Ligands or Organocatalysts in Asymmetric Catalysis

One of the most significant applications of this compound is its use as a precursor for the synthesis of chiral ligands and organocatalysts. These are crucial components in asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral product. enamine.netresearchgate.net

The primary amine group of this compound can be readily modified to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating groups, transforming it into a ligand capable of binding to transition metals like rhodium, ruthenium, or iridium. enamine.netmdpi.com The resulting metal complexes can then be employed as catalysts in a variety of asymmetric transformations.

Asymmetric ReactionCatalyst TypePotential Application of Ligand Derived from this compound
Asymmetric Hydrogenation Transition metal complexes (e.g., Ru, Rh)The chiral ligand would create a stereochemically defined environment around the metal center, leading to the selective hydrogenation of prochiral alkenes, ketones, and imines to produce enantiomerically enriched products. mdpi.comresearchgate.net
Asymmetric Alkylation Transition metal complexes (e.g., Ir) or OrganocatalystsThe derived ligand or organocatalyst could facilitate the enantioselective addition of alkyl groups to various substrates, a key C-C bond-forming reaction in organic synthesis. nih.gov
Asymmetric Hydroamination Transition metal complexes or OrganocatalystsA catalyst incorporating a ligand based on this amine could enable the enantioselective addition of an N-H bond across a C-C multiple bond, providing direct access to other valuable chiral amines.

Furthermore, the secondary amine that can be derived from this compound can itself act as an organocatalyst. nih.gov Organocatalysis has gained prominence as a green and sustainable alternative to metal-based catalysis.

Integration into Functional Organic Materials

The unique combination of chirality and fluorescence in this compound makes it an attractive component for the development of advanced functional organic materials.

Polymeric Materials with Defined Stereochemistry or Fluorescence

The terminal alkene functionality of this compound allows for its incorporation into polymeric chains through polymerization reactions. This can lead to the formation of polymers with a well-defined stereochemistry along the backbone or as pendant groups. Such chiral polymers can exhibit unique properties, such as the ability to recognize and separate other chiral molecules.

The inherent fluorescence of the anthracene moiety can be imparted to the resulting polymer, creating fluorescent polymeric materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging, where the fluorescence properties can be modulated by the polymer's environment or interactions with other molecules.

Self-Assembled Supramolecular Architectures

The non-covalent interactions of this compound, such as hydrogen bonding through its amine group and π-π stacking of the anthracene rings, can drive the self-assembly of molecules into well-ordered supramolecular architectures. rsc.org These self-assembled structures can range from simple dimers to complex, hierarchical systems like nanoparticles and gels. nih.govnih.gov

The chirality of the building block can be transferred to the supramolecular level, resulting in chiral aggregates with unique chiroptical properties. The formation and properties of these assemblies can be influenced by external stimuli, such as solvent, temperature, or the presence of other molecules. rsc.org

Utilization as a Fluorescent Reporter or Environmental Probe

The anthracene unit in this compound is a well-known fluorophore. Its fluorescence emission is sensitive to the local environment, making the molecule a potential fluorescent reporter or probe. nih.gov

Changes in the fluorescence intensity or wavelength of the emitted light can signal alterations in the surrounding medium. This property can be harnessed to develop sensors for various analytes and environmental parameters.

Parameter to be SensedPrinciple of Detection
pH The protonation state of the amine group can influence the electronic properties of the anthracene fluorophore, leading to a pH-dependent fluorescence response. nih.gov
Solvent Polarity The excited state of the anthracene moiety can be stabilized to different extents by solvents of varying polarity, resulting in shifts in the emission spectrum.
Metal Ions The amine group and the π-system of the anthracene can act as a binding site for metal ions. Coordination of a metal ion can lead to a change in the fluorescence properties, either through quenching or enhancement of the emission. nih.govresearchgate.net

Development of Smart Materials Based on Photoreactivity or Chiroptical Switching

The combination of a photoactive anthracene group and a chiral center in this compound opens up possibilities for the creation of "smart" materials that respond to light.

The anthracene moiety can undergo photochemical reactions, such as [4+4] cycloadditions, upon exposure to UV light. When incorporated into a material, this photoreactivity can be used to induce changes in the material's structure and properties, such as its solubility or mechanical strength.

Furthermore, the interaction between the chiral center and the photoexcited anthracene unit can lead to chiroptical switching phenomena. This means that the material's interaction with polarized light could be modulated by an external stimulus, such as light of a specific wavelength. Such materials could have applications in optical data storage, molecular switches, and chiroptical sensors. The development of materials with tunable chiroptical properties is a growing area of research. nih.gov

Emerging Research Avenues and Future Directions for 1s 1 2 Anthryl but 3 Enylamine Studies

Exploration of Novel Stereoselective Pathways and Biocatalytic Transformations

The synthesis of enantiopure amines remains a subject of intense research, as these compounds are crucial building blocks for pharmaceuticals and fine chemicals. wiley.com An estimated 40% of all pharmaceutical compounds feature chiral amine structures. hovione.com While chemical synthesis methods exist, they often necessitate the use of transition metal catalysts and harsh reaction conditions, which can suffer from limited selectivity. hovione.com

A significant future direction lies in the development of novel stereoselective synthetic routes to (1S)-1-(2-Anthryl)but-3-enylamine. A particularly promising avenue is the use of biocatalysis, which offers a greener and more efficient alternative to traditional chemical methods. hovione.com Enzymes operate under mild conditions and exhibit exceptional selectivity, making them ideal for industrial-scale synthesis. acs.org

Transaminases (TAs) are a key class of enzymes for producing chiral amines from prochiral ketones. hovione.com Research into engineering and applying transaminases for the synthesis of this compound from the corresponding ketone, 1-(2-anthryl)but-3-en-1-one, is a primary goal. Advances in protein engineering and enzyme discovery have already expanded the use of transaminases in organic synthesis. acs.org The development of enzymatic cascade reactions, which can convert the deaminated amino donor into a byproduct like isopropanol, can shift the reaction equilibrium and lead to excellent conversion rates (up to 99%) and high enantiomeric excess (>99%). acs.org

Table 1: Comparison of Potential Synthesis Strategies

Synthesis Strategy Potential Advantages Key Research Focus
Organocatalysis Metal-free, milder conditions Development of novel chiral catalysts specific for the substrate.
Transition Metal Catalysis High efficiency and turnover numbers Design of ligands to improve enantioselectivity and reduce catalyst loading.

| Biocatalysis (Transaminases) | High stereoselectivity, green process, mild conditions. hovione.comnih.gov | Enzyme screening, protein engineering for substrate specificity, process optimization. almacgroup.com |

Investigation of New Photophysical Phenomena and Advanced Photoreactions

The anthracene (B1667546) moiety in this compound imparts distinct photophysical properties that are ripe for exploration. Anthracene and its derivatives are well-known for their strong UV absorption and blue fluorescence. Future research will likely focus on characterizing the specific absorption and emission spectra, quantum yields, and fluorescence lifetimes of this compound.

These photophysical properties open the door to advanced photoreactions. The anthracene core can act as a photosensitizer or participate directly in [4+4] cycloadditions when irradiated with UV light, a characteristic reaction of anthracenes that could be used to form novel dimeric structures or advanced polymers. The chiral amine functionality could introduce stereocontrol into such photochemical processes, leading to the synthesis of complex, optically active architectures. Furthermore, the butenyl group provides a site for further chemical modification, allowing the photophysical properties to be tuned or for the molecule to be tethered to other systems.

Expansion into Niche Areas of Catalysis and Advanced Materials

The unique combination of functional groups in this compound makes it a candidate for niche applications in catalysis and materials science. The primary amine can serve as a ligand for metal catalysts or act as an organocatalyst itself. The inherent chirality of the molecule could be leveraged to induce stereoselectivity in catalytic transformations.

In materials science, the compound could be used as a monomer for polymerization or as a chiral dopant in liquid crystal phases. The anthracene unit's propensity for π-π stacking could lead to self-assembling materials with interesting electronic and optical properties. The development of polymers incorporating this moiety could result in advanced materials for applications such as chiral chromatography, organic light-emitting diodes (OLEDs), or chemical sensors where the fluorescence of the anthracene unit is quenched or enhanced upon binding to a target analyte.

Challenges in Scale-Up and Industrial Applications of the Compound

While biocatalytic routes are promising, several challenges must be addressed for the industrial-scale production of this compound. A major hurdle in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. wiley.com Strategies such as using a large excess of the amine donor or implementing systems for in-situ product removal are often necessary, which can complicate downstream processing and increase costs. wiley.com

Enzyme stability and reusability are also critical for economic viability. nih.gov Immobilization of the enzyme onto solid supports is a key strategy to enhance stability and simplify catalyst-product separation. nih.gov Techniques like covalent binding to chitosan (B1678972) beads or entrapment in agarose (B213101) gels have shown promise for various transaminases, allowing for repeated use without significant loss of activity or enantioselectivity. nih.gov Further research is needed to develop robust immobilization protocols tailored for the specific transaminase used to produce this compound.

Table 2: Key Challenges in Industrial Scale-Up

Challenge Potential Mitigation Strategy
Unfavorable Reaction Equilibrium Use of excess amine donor; Co-factor recycling systems; In-situ product removal. wiley.comacs.org
Enzyme Stability and Cost Protein engineering for enhanced stability; Enzyme immobilization for reuse. nih.govalmacgroup.com
Substrate/Product Inhibition Fed-batch reactor strategies; Process engineering to maintain low concentrations.

| Downstream Purification | Development of efficient extraction and crystallization protocols. |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and development. researchgate.net These computational tools can accelerate the discovery of new materials and synthetic routes by orders of magnitude compared to traditional trial-and-error methods. mdpi.comnih.gov

For this compound, ML models can be trained on existing data from other chiral amines and anthracene derivatives to predict its physical, chemical, and photophysical properties. semanticscholar.org This predictive capability can guide experimental work by prioritizing candidates for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(2-Anthryl)but-3-enylamine, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : A chiral pool approach or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is recommended. For example, starting from anthracene derivatives, introduce the but-3-enylamine moiety via Heck coupling or hydroamination. Enantiomeric purity can be verified using chiral HPLC or polarimetry . To minimize racemization, use low-temperature conditions during amine deprotection steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the structure. For anthracene-related conjugation effects, UV-Vis spectroscopy can validate electronic transitions. If NMR signals overlap (common in aromatic systems), employ 2D NMR (e.g., COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to predict shelf life. Anthryl groups may exhibit photodegradation; thus, include light-exposure trials .

Advanced Research Questions

Q. What strategies are available to resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays). If discrepancies arise, check for off-target interactions via proteome-wide affinity profiling or molecular docking simulations. Consider solvent effects (e.g., DMSO concentration) and cell permeability limitations .

Q. How can computational chemistry predict the compound’s chiral recognition mechanisms in enzyme-binding studies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with force fields parameterized for aromatic amines (e.g., GAFF2). Use quantum mechanics/molecular mechanics (QM/MM) to model transition states in enzyme-substrate interactions. Validate predictions via site-directed mutagenesis of key catalytic residues .

Q. What experimental designs are optimal for studying the compound’s fluorescence properties in bioimaging applications?

  • Methodological Answer : Use fluorescence lifetime imaging microscopy (FLIM) to account for environmental quenching. Compare quantum yields in polar vs. nonpolar solvents to assess solvatochromism. For in vivo studies, employ two-photon microscopy to mitigate anthryl-related photobleaching .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in enantiomeric excess (EE) during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as inline FTIR, to monitor reaction progress. Apply statistical design of experiments (DoE) to identify critical process parameters (CPPs). Use multivariate analysis (e.g., PCA) to correlate EE with factors like catalyst loading and agitation speed .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For non-linear relationships, apply bootstrap resampling to estimate confidence intervals .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing and synthesis steps due to potential amine volatility. Wear nitrile gloves and safety goggles; anthryl derivatives may cause skin/eye irritation. Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.